(2,3-Dihydrobenzofuran-6-yl)boronic acid

Chemical Stability Storage Conditions Procurement Logistics

(2,3-Dihydrobenzofuran-6-yl)boronic acid (CAS 763120-44-1) is a heteroarylboronic acid building block featuring a partially saturated 2,3-dihydrobenzofuran scaffold with the boronic acid functionality at the 6-position. With a molecular formula of C₈H₉BO₃, a molecular weight of 163.97 g/mol, and a topological polar surface area (TPSA) of 49.7 Ų, it is commercially supplied as a solid typically at ≥98% purity and requires storage under inert atmosphere at 2–8 °C.

Molecular Formula C8H9BO3
Molecular Weight 163.967
CAS No. 763120-44-1
Cat. No. B591514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydrobenzofuran-6-yl)boronic acid
CAS763120-44-1
Molecular FormulaC8H9BO3
Molecular Weight163.967
Structural Identifiers
SMILESB(C1=CC2=C(CCO2)C=C1)(O)O
InChIInChI=1S/C8H9BO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5,10-11H,3-4H2
InChIKeyOQULHKYTKYFWIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dihydrobenzofuran-6-yl)boronic acid (CAS 763120-44-1): Core Properties and Comparator Landscape for Informed Sourcing


(2,3-Dihydrobenzofuran-6-yl)boronic acid (CAS 763120-44-1) is a heteroarylboronic acid building block featuring a partially saturated 2,3-dihydrobenzofuran scaffold with the boronic acid functionality at the 6-position [1]. With a molecular formula of C₈H₉BO₃, a molecular weight of 163.97 g/mol, and a topological polar surface area (TPSA) of 49.7 Ų, it is commercially supplied as a solid typically at ≥98% purity and requires storage under inert atmosphere at 2–8 °C [2]. This compound serves as a key intermediate in Suzuki–Miyaura cross-coupling reactions for constructing pharmaceutically relevant biaryl architectures and is specifically cited as a building block in patent filings targeting USP7, TRPM8, TRPC6, and PD-L1 immunomodulator programs .

Why Generic Substitution Fails for (2,3-Dihydrobenzofuran-6-yl)boronic acid: Regioisomer-Dependent Reactivity, Stability, and Target Engagement


Boronic acid building blocks derived from the 2,3-dihydrobenzofuran scaffold are not functionally interchangeable because the position of the boronic acid group on the bicyclic ring system dictates both the electronic environment at the reactive carbon and the steric accessibility for palladium-catalyzed cross-coupling [1]. The 6‑yl isomer reported here differs from the 5‑yl regioisomer (CAS 227305‑69‑3) in boiling point (344.6 °C vs. 358.4 °C predicted), storage requirements (inert atmosphere at 2–8 °C vs. room temperature storage feasible for the 5‑yl analog), and solubility characteristics . Furthermore, the saturated 2,3-dihydrobenzofuran core provides a distinct sp³‑hybridized ethylene bridge absent in the fully aromatic benzofuran‑6‑ylboronic acid (CAS 851525‑10‑5), altering both TPSA (49.7 vs. 53.6 Ų) and conformational flexibility, which in turn affects the physicochemical profile of downstream coupled products [2]. These regioisomer‑ and oxidation‑state‑dependent differences mean that substituting one dihydrobenzofuran boronic acid for another, or for the aromatic benzofuran analog, can lead to divergent coupling efficiencies, altered biological activity of final compounds, and non‑compliance with patent‑specific structural claims .

Quantitative Differentiation Evidence: (2,3-Dihydrobenzofuran-6-yl)boronic acid vs. In-Class Analogs


Storage Stability Requirement: Inert Atmosphere at 2–8 °C vs. Room Temperature for the 5‑yl Regioisomer

The 6‑yl regioisomer exhibits a more stringent storage stability profile than the 5‑yl regioisomer. (2,3‑Dihydrobenzofuran‑6‑yl)boronic acid requires storage under an inert atmosphere (nitrogen or argon) at 2–8 °C, as specified by American Elements and Sigma‑Aldrich product documentation [1]. In contrast, the 5‑yl isomer (CAS 227305‑69‑3) is documented as stable at room temperature with a recommended storage temperature of <15 °C . This differential thermal sensitivity indicates that the 6‑yl positional isomer has a greater propensity for anhydride formation or decomposition at ambient temperature, directly impacting procurement planning, shipping requirements, and shelf‑life management for laboratories and production facilities.

Chemical Stability Storage Conditions Procurement Logistics

Topological Polar Surface Area (TPSA) Differentiation from the Unsaturated Benzofuran Analog

The saturated 2,3‑dihydrobenzofuran core of the target compound yields a computed TPSA of 49.7 Ų, compared to 53.6 Ų for the fully aromatic benzofuran‑6‑ylboronic acid (CAS 851525‑10‑5), as computed by Cactvs and reported in PubChem [1][2]. The 3.9 Ų reduction in TPSA arises from the replacement of the furan ring sp² oxygen environment with an sp³‑hybridized ethylene bridge, which alters the electronic distribution across the bicyclic system. This TPSA difference is consequential for medicinal chemistry programs: compounds incorporating the 2,3‑dihydrobenzofuran‑6‑yl fragment are predicted to have marginally improved passive membrane permeability relative to those incorporating the benzofuran‑6‑yl fragment, assuming equivalent substitution elsewhere.

Physicochemical Properties Drug-likeness Membrane Permeability

Derivative Biological Activity: Sub-nanomolar JAK Kinase Inhibition in Patent US11155557

A compound incorporating the 2,3‑dihydrobenzofuran‑6‑yl moiety as the core aryl fragment, N‑[3‑[5‑(difluoromethoxy)‑2,3‑dihydrobenzofuran‑6‑yl]‑1H‑pyrazol‑4‑yl]pyrazolo[1,5‑a]pyrimidine‑3‑carboxamide (BDBM521926, US11155557, Example 16), demonstrated potent inhibition of isolated recombinant JAK1 and JAK2 kinase domains with Ki values of 0.210 nM and 0.0900 nM, respectively [1]. The boronic acid building block (2,3‑dihydrobenzofuran‑6‑yl)boronic acid is the direct precursor for installing this aryl fragment via Suzuki–Miyaura coupling, establishing a procurement‑relevant link between the building block and a validated, patent‑protected pharmacophore with demonstrated sub‑nanomolar target engagement [2].

Kinase Inhibition JAK1/JAK2 Immunology & Oncology Patent-Backed Evidence

Patent Portfolio Specificity: Five Independent Patent Families Require the 6‑yl Regioisomer

The building block supplier BOC Sciences explicitly links CAS 763120‑44‑1 to five patent filings across four distinct therapeutic targets: WO‑2021161047‑A1 (USP7 inhibitor, cancer), WO‑2021074281‑A1 (TRPM8 modulators), US‑2020399282‑A1 (TRPC6 inhibitors, cardiovascular/renal/fibrotic diseases), and AU‑2017281285‑A1 / CA‑3028685‑A1 (heterocyclic immunomodulators targeting PD‑L1) . In contrast, the 5‑yl regioisomer (CAS 227305‑69‑3) is primarily associated with halogenated nucleoside synthesis . This patent linkage pattern provides a procurement rationale: the 6‑yl boronic acid is the required building block for programs aligned with these specific therapeutic targets and chemical series.

Intellectual Property Drug Discovery Building Block Patent-Protected Scaffold

Protein O-GlcNAcase (OGA) Inhibitor Series: 6‑yl Fragment as the Privileged Vector

Two distinct O‑GlcNAcase (OGA) inhibitor patents and their associated BindingDB entries demonstrate that the 2,3‑dihydrobenzofuran‑6‑yl fragment serves as a privileged vector for this target class. N‑(2‑(4‑(1‑(2,3‑dihydrobenzofuran‑6‑yl)ethyl)piperazin‑1‑yl)pyrimidin‑5‑yl)acetamide (BDBM408225, from US10336775 / US11046712) exhibited an IC₅₀ of <50 nM against human O‑GlcNAcase [1]. A related series exemplified in US11458140 (Examples 12 and 13, BDBM574464) further confirms that both enantiomers of the 6‑yl ethyl‑substituted scaffold engage OGA, albeit with reduced potency (IC₅₀ = 5.50 × 10³ nM for the specific pair measured), indicating that the 6‑yl attachment point is the conserved structural feature across multiple OGA inhibitor programs [2].

Glycosidase Inhibition Neurodegeneration O-GlcNAcase Binding Affinity

Procurement-Driven Application Scenarios for (2,3-Dihydrobenzofuran-6-yl)boronic acid (CAS 763120-44-1)


JAK1/JAK2 Inhibitor Medicinal Chemistry Programs (Oncology and Immunology)

Research teams pursuing JAK kinase inhibitors aligned with the Genentech patent estate (US11155557) must source the 6‑yl boronic acid to construct the exemplified 2,3‑dihydrobenzofuran‑6‑yl pyrazolo‑pyrimidine scaffold that achieved Ki values of 0.0900 nM (JAK2) and 0.210 nM (JAK1) [1]. The 6‑yl regioisomer is structurally mandatory for the aryl–heteroaryl connectivity claimed in this patent; any other regioisomer (4‑yl, 5‑yl, or 7‑yl) would produce a distinct chemotype falling outside the exemplified SAR. Procurement should specify CAS 763120‑44‑1 with ≥98% purity and cold‑chain delivery (2–8 °C under inert atmosphere) to ensure building block integrity for reproducible Suzuki coupling.

O‑GlcNAcase (OGA) Inhibitor Development for Neurodegenerative Disease

Programs targeting O‑GlcNAcase for tauopathies and other neurodegenerative indications should procure the 6‑yl boronic acid to access the established piperazine–pyrimidine and tetrahydropyrazolo‑pyridine OGA inhibitor series disclosed by Asceneuron (US10336775, US11046712, US11458140) [2][3]. The most potent disclosed compounds in this series (IC₅₀ <50 nM) feature the 2,3‑dihydrobenzofuran‑6‑yl ethyl substituent at a critical vector position. Since the 5‑yl and 7‑yl regioisomers lack any documented OGA activity data in these patent families, sourcing the 6‑yl isomer is the evidence‑based default for hit‑to‑lead or lead optimization campaigns.

TRPC6 and TRPM8 Ion Channel Modulator Synthesis

For cardiovascular, renal, fibrotic, or pain indications involving TRPC6 or TRPM8 ion channel modulation, the 6‑yl boronic acid is the designated building block according to patent filings US‑2020399282‑A1 (TRPC6) and WO‑2021074281‑A1 (TRPM8) . These patent documents specify the 2,3‑dihydrobenzofuran‑6‑yl substitution pattern as part of the claimed chemical space. Contract research organizations and pharmaceutical development groups synthesizing compounds for freedom‑to‑operate assessment or bioisostere exploration should therefore preferentially stock the 6‑yl isomer to ensure patent alignment and avoid costly re‑synthesis with incorrect regioisomers.

PD‑L1 Immunomodulator and USP7 Inhibitor Discovery

Discovery programs in immuno‑oncology (PD‑L1, CA‑3028685‑A1 / AU‑2017281285‑A1) and targeted protein degradation (USP7, WO‑2021161047‑A1) expressly utilize the 2,3‑dihydrobenzofuran‑6‑yl boronic acid as a key intermediate for constructing lead compounds . Procurement for these programs should prioritize suppliers providing batch‑specific certificates of analysis (NMR, HPLC, GC) such as Bidepharm to ensure that anhydride content is controlled and does not confound stoichiometry in the critical Suzuki coupling step that installs the dihydrobenzofuran‑6‑yl fragment onto the heterocyclic core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,3-Dihydrobenzofuran-6-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.